molecular formula C9H9N3O2 B3355116 (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid CAS No. 61830-75-9

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid

Cat. No.: B3355116
CAS No.: 61830-75-9
M. Wt: 191.19 g/mol
InChI Key: LJQNJNNOUKBORT-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid (CAS: 61830-75-9) is a high-value chemical building block in medicinal chemistry and anticancer research. This compound features a planar, bicyclic imidazopyrimidine core, a privileged structure in drug discovery known for its ability to interact with biological targets such as enzyme active sites . This acetic acid functionalized derivative is a crucial synthetic intermediate for the development of novel therapeutic agents. Recent research highlights the significant potential of the imidazo[1,2-a]pyrimidine scaffold in refining potential drug candidates, particularly against infectious diseases . Its structural motif is actively investigated in the design and synthesis of new molecules for mechanistic studies as anticancer agents, building upon the established bioactivity of related heterocyclic compounds . Researchers utilize this compound strictly for scientific investigations. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage instructions, which recommends storage in an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-3-12-5-7(4-8(13)14)11-9(12)10-6/h2-3,5H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNJNNOUKBORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315156
Record name (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-75-9
Record name NSC292578
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 7 Methylimidazo 1,2 a Pyrimidin 2 Yl Acetic Acid

Established Synthetic Routes for the Imidazo[1,2-a]pyrimidine (B1208166) Core

The synthesis of the imidazo[1,2-a]pyrimidine ring system is a well-documented area of heterocyclic chemistry, with several robust methods available. rsc.orguees.edu.ec These methodologies generally involve the formation of a fused imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure. Key strategies include condensation reactions, cyclization processes, and annulation reactions, which offer versatile pathways to this important scaffold.

Condensation Reactions in Imidazopyrimidine Synthesis

Condensation reactions are a cornerstone for the synthesis of the imidazo[1,2-a]pyrimidine core. The most prominent of these is the Tschitschibabin (or Chichibabin) reaction, a classical method involving the reaction between a 2-aminopyrimidine (B69317) derivative and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. researchgate.netnih.gov This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the 2-aminopyrimidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.

Modern variations of this approach include multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the product, minimizing waste and improving efficiency. rsc.org These MCRs can involve a 2-aminopyrimidine, an aldehyde, and an isocyanide (in the Groebke-Blackburn-Bienaymé reaction) to construct highly substituted imidazo[1,2-a]pyrimidines.

Reaction Type Reactants Key Features
Tschitschibabin Reaction2-Aminopyrimidine, α-HaloketoneClassic, robust, widely applicable
Multicomponent Reaction2-Aminopyrimidine, Aldehyde, IsocyanideHigh efficiency, molecular diversity

Cyclization Processes in Imidazopyrimidine Formation

Intramolecular cyclization serves as another critical strategy for assembling the imidazo[1,2-a]pyrimidine scaffold. rsc.org In this approach, a linear precursor containing both the necessary pyrimidine and imidazole fragments (or their acyclic precursors) is first synthesized. This intermediate is then subjected to conditions that promote ring closure. For instance, an N-substituted 2-aminopyrimidine, where the substituent contains a suitable electrophilic center, can be induced to cyclize through the nucleophilic attack of the endocyclic pyrimidine nitrogen atom. This strategy offers excellent control over the final structure, as the connectivity is predetermined in the linear precursor.

Annulation Strategies for Imidazo[1,2-a]pyrimidine Scaffolds

Annulation, the process of building a new ring onto an existing one, provides an efficient route to imidazo[1,2-a]pyrimidines. Catalyst-free heteroannulation reactions performed under microwave irradiation have emerged as an environmentally benign and rapid method. This strategy typically involves the reaction of a substituted 2-aminopyrimidine with an α-bromoketone in a green solvent mixture, such as water and isopropanol. The microwave energy accelerates the reaction, leading to excellent yields of the desired fused heterocyclic system in significantly reduced reaction times compared to conventional heating methods.

Synthesis of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic Acid via Key Precursors

The synthesis of the specific target molecule, this compound, is achieved by applying the general principles of imidazo[1,2-a]pyrimidine formation but with carefully selected starting materials that bear the required substituents. The primary route involves a cyclocondensation reaction where the 7-methyl group is introduced via the pyrimidine precursor and the acetic acid moiety is derived from the carbonyl-containing reactant.

A highly plausible and efficient pathway involves the initial synthesis of the corresponding ester, ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. prepchem.com This two-step process is common for producing carboxylic acid-functionalized heterocycles. The key cyclocondensation is between 4-methylpyrimidin-2-amine and an ethyl 4-halo-3-oxobutanoate.

Utilization of 2-Aminoimidazoles and Bifunctional Aliphatic Compounds

An alternative, though less common, approach to the imidazo[1,2-a]pyrimidine core involves starting with a 2-aminoimidazole ring and constructing the pyrimidine ring onto it. nih.gov This can be accomplished through the reaction of 2-aminoimidazole with bifunctional aliphatic compounds such as N-substituted maleimides or N-arylitaconimides. researchgate.net The reaction proceeds through a Michael addition followed by a tandem recyclization process. nih.gov This method typically yields tetrahydroimidazo[1,2-a]pyrimidine derivatives, which would require subsequent oxidation to achieve the aromatic core of the target molecule.

Precursor 1 Precursor 2 Resulting Core Structure
2-AminoimidazoleN-Substituted MaleimideTetrahydroimidazo[1,2-a]pyrimidine
2-AminoimidazoleN-ArylitaconimideTetrahydroimidazo[1,2-a]pyrimidine

Employing α-Haloketones and 2-Aminopyrimidines

The most direct and established method for synthesizing the this compound scaffold is a modification of the Tschitschibabin reaction. researchgate.net This pathway utilizes a specifically substituted 2-aminopyrimidine to ensure the correct placement of the methyl group on the final product.

The key precursors for this synthesis are:

4-Methylpyrimidin-2-amine : This starting material provides the pyrimidine portion of the final molecule and crucially incorporates the methyl group at the position that will become C7 of the imidazo[1,2-a]pyrimidine ring system.

Ethyl 4-bromo-3-oxobutanoate (or a similar α-haloketoester): This reactant serves as the three-carbon electrophile. It reacts with the 2-aminopyrimidine to form the imidazole ring. The ester group at the terminal position ultimately becomes the precursor to the acetic acid side chain at the C2 position.

The reaction between these two precursors results in the formation of ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate. This intermediate ester is then subjected to basic or acidic hydrolysis to cleave the ester and afford the final product, this compound. prepchem.com This method is highly effective for producing various functionalized imidazo[1,2-a]pyrimidines. nih.govresearchgate.net

Derivatization from Ethyl Acetoacetate and Related Compounds

The construction of the imidazopyrimidine core can be achieved through condensation reactions involving β-ketoesters like ethyl acetoacetate. One established method involves a one-pot, three-component condensation of an aldehyde, ethyl acetoacetate, and a urea or thiourea derivative. researchgate.net This approach, often referred to as the Biginelli reaction or a variation thereof, provides a straightforward route to functionalized dihydropyrimidinones, which can serve as precursors to the imidazopyrimidine system.

Another key synthetic strategy utilizes the reaction of 2-aminopyrimidine with α-haloketones, a method known as the Chichibabin reaction. nih.gov While the classic approach uses α-haloketones, variations employing reagents derived from ethyl acetoacetate are also utilized. For instance, ethyl 4-chloroacetoacetate can be reacted with 2-amino-4-methylpyrimidine to form an intermediate that, upon cyclization, yields the ethyl ester of this compound. Subsequent hydrolysis of the ester furnishes the final carboxylic acid. Microwave-assisted synthesis using catalysts like alumina (B75360) (Al2O3) in solvent-free conditions has been developed as a convenient and effective way to produce imidazo[1,2-a]pyrimidine derivatives from precursors like acetyl acetone and ethyl acetoacetate. researchgate.net

Advanced Synthetic Transformations and Derivatization Strategies

Further modification of the this compound scaffold is essential for developing compounds with specific biological targets. Advanced strategies focus on functionalizing both the acetic acid side chain and the core heterocyclic ring system, often employing powerful metal-catalyzed cross-coupling reactions. nih.govnih.gov

The carboxylic acid group of this compound is a prime site for derivatization to modulate the compound's physicochemical properties and biological interactions. Standard organic transformations are readily applied to this moiety.

Amide Formation: The carboxylic acid can be converted into a variety of amides through coupling reactions with amines. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are effective for facilitating this transformation. nih.gov For example, the acid can be coupled with substituted amines like piperonylamine or 3,4-methylenedioxyphenethylamine to generate corresponding amide derivatives. nih.gov

Esterification: The acid can be esterified to produce analogs with altered lipophilicity and cell permeability. This is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in further functionalization reactions, such as ether formation.

These modifications allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships. For instance, converting the ester form of a related imidazopyrimidine to the carboxylic acid via hydrolysis with lithium hydroxide was a key step in creating potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

The imidazopyrimidine ring itself offers several positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. nih.govresearchgate.net Modifications can be introduced by starting with a pre-functionalized aminopyrimidine or by direct functionalization of the formed heterocyclic system.

Common modifications include:

Halogenation: Introducing halogen atoms (e.g., Cl, Br, I) at specific positions on the ring system creates reactive handles for subsequent cross-coupling reactions.

Alkylation and Arylation: C-H functionalization or cross-coupling reactions can introduce various alkyl or aryl groups onto the ring, significantly impacting the molecule's interaction with biological targets. researchgate.net

Nitration and Amination: Introduction of nitro groups, which can be subsequently reduced to amines, provides a route to further derivatization.

The strategic placement of substituents on the phenyl rings attached to the imidazopyrimidine core has been shown to be a determining factor in the biological activity of these compounds. dergipark.org.tr

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including imidazopyrimidines. nih.govnih.gov Palladium-catalyzed reactions, in particular, are widely used to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The Stille coupling reaction, which involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, is a powerful method for creating C-C bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to the synthesis of complex imidazopyrimidine derivatives. nih.gov

In one notable application, a tributyltin derivative of an imidazopyrimidine was coupled with enol triflates under palladium catalysis to introduce cycloalkenyl groups onto the pyrimidine ring. nih.gov The reaction conditions for Stille couplings can be sensitive, and optimization of the catalyst, ligands, and solvent is often necessary. For instance, while standard catalysts like Pd(PPh3)4 were found to be ineffective in some cases, dichlorobis(acetonitrile)palladium(II) [Pd(CH3CN)2Cl2] proved to be a successful catalyst, yielding the desired product in moderate yields. nih.gov

Table 1: Stille Coupling Reaction Conditions for Imidazopyrimidine Functionalization

Catalyst Ligand/Additive Solvent Temperature Outcome Reference
Pd(PPh3)4 LiCl THF Reflux No reaction nih.gov
Pd(PPh3)2Cl2 - DMF 110 °C Low yield (~10%) nih.gov
Pd[(o-CH3Ph)3P)2]Cl2 - DMF 110 °C Moderate yield (16%) nih.gov

| Pd(CH3CN)2Cl2 | LiCl | DMF | 110 °C | Good yield (38%) | nih.gov |

This interactive table summarizes the optimization of Stille coupling conditions.

The Negishi coupling reaction, which pairs an organozinc reagent with an organic halide or triflate, is another key palladium-catalyzed C-C bond-forming reaction. cjph.com.cnnih.gov It is particularly valued for its high functional group tolerance and reactivity. organic-chemistry.org

This method has been effectively used to functionalize the imidazopyrimidine scaffold. For example, a chloropyrimidine intermediate was coupled with 2-ethoxycarbonylphenylzinc bromide in the presence of a Pd(PPh3)4 catalyst to afford the coupled product in high yield (84%). nih.gov This step was crucial in a synthetic route that led to a potent iNOS inhibitor. nih.gov Similarly, coupling with 2-cyanophenylzinc bromide also proceeded in excellent yield, demonstrating the versatility of this reaction for introducing different functionalized aryl groups onto the heterocyclic core. nih.gov The Negishi reaction provides a reliable and high-yielding method for constructing complex biaryl structures that are often difficult to access through other means. nih.gov

Metal-Catalyzed Coupling Reactions in Imidazopyrimidine Synthesis

Rhodium-Catalyzed C-H Activation for Derivatization

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering an atom-economical approach to creating complex molecules from simple precursors. While direct C-H activation on this compound is not extensively documented, studies on related imidazo[1,2-a]pyrimidine and pyrido[1,2-a]pyrimidine scaffolds provide significant insights into the potential of this methodology.

One notable example involves the Rh(III)-catalyzed imidoyl C-H activation and coupling of in situ-formed imines (from 2-aminopyridines and aldehydes) with diazo esters to synthesize pyrido[1,2-a]pyrimidin-4-ones nih.gov. This reaction demonstrates the capacity of rhodium catalysts to activate C-H bonds on the pyrimidine ring system, enabling the formation of new carbon-carbon bonds. The process is redox-neutral and showcases the versatility of rhodium catalysis in building fused heterocyclic systems rsc.org.

Furthermore, rhodium(III)-catalyzed C-H activation has been successfully applied to the vinylic sp2 C-H bond functionalization for the synthesis of related imidazo[1,2-α]pyridines jst.go.jpdocumentsdelivered.com. These precedents suggest that a similar strategy could be envisioned for the derivatization of the imidazo[1,2-a]pyrimidine core of the target molecule. For instance, the carboxylic acid group in this compound could potentially act as a directing group, guiding the rhodium catalyst to activate a specific C-H bond on the heterocyclic ring, thus allowing for the introduction of various functional groups. This approach would be highly valuable for late-stage functionalization in drug discovery programs.

Table 1: Examples of Rhodium-Catalyzed C-H Activation on Related Heterocycles

Catalyst System Substrate Type Product Reference
Rh(III) 2-Aminopyridines, Aldehydes, Diazo Esters Pyrido[1,2-a]pyrimidin-4-ones nih.gov
Rh(III) N-Azolo imines, Alkynes Azolopyrimidines rsc.org
Rh(III) Pyridines, Oxime Esters Imidazo[1,2-a]pyridines jst.go.jpdocumentsdelivered.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules like imidazo[1,2-a]pyrimidines to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and atom-economical reactions.

A significant green strategy involves the use of sustainable solvents. For instance, the synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved in green solvents such as ethanol or water, which are preferable to conventional volatile organic compounds nih.govacs.org. One-pot, three-component reactions catalyzed by acetic acid in environmentally benign media have been developed for the formation of C–N, C–O, and C–S bonds on the related imidazo[1,2-a]pyridine (B132010) scaffold acs.org.

Moreover, catalyst-free methodologies represent a key aspect of green synthesis. The condensation of 2-aminopyridines with α-halogenocarbonyl compounds can be performed at room temperature in DMF without a catalyst, showcasing a simpler and more eco-friendly route acs.org. In some cases, reactions are performed under solvent-free conditions, further reducing waste generation. For example, the synthesis of benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidines has been accomplished using a recyclable Brønsted acidic ionic liquid as a catalyst under solvent-free conditions rsc.org.

Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, offer a greener alternative for synthesizing imidazo[1,2-a]pyridines and, by extension, imidazo[1,2-a]pyrimidines mdpi.com. MCRs enhance atom economy by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. The use of heterogeneous catalysts, such as gold nanoparticles, also contributes to greener processes by allowing for easy catalyst recovery and reuse mdpi.com.

Table 2: Green Chemistry Strategies in Imidazo[1,2-a]pyrimidine Synthesis

Green Approach Specific Method Advantages Reference
Benign Solvents Use of ethanol or aqueous media Reduced toxicity and environmental impact nih.govacs.org
Catalyst-Free Condensation reactions without a catalyst Simplified procedure, avoids metal contamination acs.org
Recyclable Catalysts Brønsted acidic ionic liquids, gold nanoparticles Catalyst can be recovered and reused, minimizing waste mdpi.comrsc.org
Atom Economy One-pot, multicomponent reactions Fewer synthetic steps, less waste, higher efficiency nih.govmdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often higher product purity. The synthesis of imidazo[1,2-a]pyrimidine derivatives has greatly benefited from this technology.

Microwave irradiation can accelerate the synthesis of the imidazo[1,2-a]pyrimidine core. For example, a sequential two-step, one-pot multicomponent reaction to produce imidazo[1,2-a]pyrimidine-containing imidazole derivatives was performed under microwave heating at 80°C for just 30 minutes, a significant improvement over the 36 hours required with conventional refluxing nih.gov. Similarly, the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones was achieved with high yields by heating with microwaves at 160°C for 20 minutes rsc.orgrsc.orgnih.gov.

The efficiency of microwave-assisted synthesis is also evident in the preparation of related imidazo[1,2-a]pyridine derivatives. The conjugation of 2-aminopyridine with phenacyl bromides to yield imidazo[1,2-a]pyridine derivatives was completed in as little as 60 seconds with yields ranging from 24% to 99% researchgate.net. Another study reported the microwave-accelerated, solvent-free synthesis of various imidazo[1,2-a] annulated pyridines, pyrazines, and pyrimidines on a clay support jst.go.jp. These examples underscore the potential of microwave technology to rapidly generate libraries of compounds for biological screening.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Imidazo[1,2-a]pyrimidine-imidazoles 36 hours 30 minutes Significant nih.gov
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones Not specified 20 minutes High Yields rsc.orgrsc.orgnih.gov
Imidazo[1,2-a]pyridine derivatives Not specified 60 seconds Up to 99% researchgate.net
Imidazo[1,2-a] annulated heterocycles Not specified Not specified N/A jst.go.jp

Structural Elucidation and Conformational Analysis of 7 Methylimidazo 1,2 a Pyrimidin 2 Yl Acetic Acid and Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for confirming the identity and purity of newly synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives. researchgate.net These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of imidazo[1,2-a]pyrimidine derivatives in solution. nih.govresearchgate.net Both ¹H and ¹³C NMR provide distinct signals for each unique nucleus in the molecule, with their chemical shifts, multiplicities, and coupling constants offering a wealth of structural information. researchgate.netdtic.milsemanticscholar.orgbeilstein-journals.org

In the ¹H NMR spectrum of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid, the methyl group protons at the C7 position typically appear as a singlet in the upfield region. The protons of the pyrimidine (B1678525) and imidazole (B134444) rings resonate in the aromatic region, with their specific chemical shifts and coupling patterns being characteristic of the substitution pattern on the fused ring system. The methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH) would be expected to appear as a singlet, integrating to two protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. semanticscholar.orgtci-thaijo.orgnih.gov The spectrum displays distinct signals for the methyl carbon, the methylene carbon of the acid side chain, the carbonyl carbon of the carboxylic acid, and the individual carbons of the imidazo[1,2-a]pyrimidine core. beilstein-journals.orgrsc.org Studies on related imidazo[1,2-a]pyrimidine compounds help in the precise assignment of these carbon signals. tandfonline.comnih.gov Protonation studies using ¹⁵N, ¹³C, and ¹H NMR have also been employed to determine the site of protonation on the imidazo[1,2-a]pyrimidine ring system. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (at C7)~2.4~21
CH₂ (acetic acid)~3.8~35-45
H5Doublet, ~8.6~148
H6Doublet, ~6.8~110
H3Singlet, ~7.8~109
C=O (acid)-~170-175
C2-~145
C3-~109
C5-~148
C6-~110
C7-~147
C8a-~149

Note: Predicted values are based on data from analogous imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine structures. semanticscholar.orgbeilstein-journals.orgtci-thaijo.orgnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.govsemanticscholar.org Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide exact mass measurements, which are crucial for confirming the molecular formula. nih.govrsc.org

The mass spectrum of the parent compound would show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the acetic acid side chain. Key fragmentation pathways could include:

Loss of the carboxyl group: A cleavage resulting in the loss of a COOH radical (45 Da).

Decarboxylation: Loss of a CO₂ molecule (44 Da), followed by the loss of a methyl radical.

Cleavage of the side chain: Fragmentation at the bond between the imidazole ring and the methylene group.

Studies on the fragmentation of related pyrimidine structures can help to elucidate the complex fragmentation modes of these molecules under electron ionization conditions. sapub.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.netsemanticscholar.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. nih.gov

Key vibrational frequencies include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-H stretching vibrations for the aromatic rings and the methyl/methylene groups, observed around 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations from the fused imidazo[1,2-a]pyrimidine ring system, which appear in the 1500-1650 cm⁻¹ region. nih.gov

Detailed vibrational assignments can be supported by Density Functional Theory (DFT) calculations, which correlate experimental spectra with theoretical models. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Carboxylic AcidC=O stretch1700-1725
Aromatic/AliphaticC-H stretch2850-3100
Imidazopyrimidine RingC=C and C=N stretch1500-1650
Methylene GroupC-H bend~1450

X-ray Crystallography for Solid-State Structure Determination

Studies on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have shown that the fused heterocyclic core is typically planar or nearly planar. researchgate.netdergipark.org.trnih.govresearchgate.net For this compound, the acetic acid side chain would be oriented at a specific dihedral angle relative to this planar ring system. The precise conformation is determined by steric and electronic factors, as well as the intermolecular interactions within the crystal lattice. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov For imidazo[1,2-a]pyrimidine derivatives, these interactions often include π-π stacking, C-H···π interactions, and hydrogen bonds. rsc.org

The planar nature of the imidazo[1,2-a]pyrimidine ring system facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. dergipark.org.tr C-H···π interactions, where a C-H bond points towards the electron-rich π-system of a neighboring ring, also play a significant role in stabilizing the crystal structure. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within the crystal, providing insights into the forces that dictate the molecular packing. dergipark.org.tr

Hydrogen bonding is a critical directional interaction that significantly influences the crystal structure of molecules containing hydrogen bond donors and acceptors. nih.gov In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The nitrogen atoms within the imidazo[1,2-a]pyrimidine ring are also effective hydrogen bond acceptors.

This combination of functional groups typically leads to the formation of extensive hydrogen-bonding networks. A common motif is the formation of centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. These dimers can be further connected into layers or three-dimensional structures through other interactions, such as O-H···N hydrogen bonds between the carboxylic acid and a ring nitrogen, or weaker C-H···O interactions. nih.govresearchgate.netresearchgate.net The specific network formed is crucial in determining the physical properties of the crystalline solid.

Conformational Variations and Polymorphism

The phenomenon of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of paramount importance in the pharmaceutical sciences. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The conformational flexibility of a molecule is a key factor in its ability to form different polymorphic structures.

For the imidazo[1,2-a]pyrimidine class of compounds, the fused ring system itself is largely planar, though minor deviations can occur. nih.govresearchgate.net However, the substituents attached to this core, such as the acetic acid group at the 2-position and the methyl group at the 7-position, introduce degrees of conformational freedom. The rotation around the single bonds connecting the acetic acid side chain to the pyrimidine ring, for instance, can lead to different spatial arrangements of the carboxyl group relative to the heterocyclic core. These different conformations can, in turn, lead to different intermolecular interactions and packing arrangements in the crystal lattice, potentially resulting in polymorphism.

Detailed research findings on the conformational variations and polymorphism of this compound specifically are not extensively detailed in publicly accessible literature. However, analysis of related structures provides insight into the possibilities. For example, studies on other imidazo[1,2-a]pyridine derivatives have shown that the fused ring system is nearly planar. nih.govresearchgate.net In one such derivative, (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, the fused ring system has an r.m.s. deviation of 0.031 Å. nih.gov The orientation of substituent groups is a critical factor, with dihedral angles between the fused system and attached phenyl rings being significant. nih.govresearchgate.net

The potential for different hydrogen bonding networks is a primary driver for polymorphism in molecules containing carboxylic acid and nitrogen heterocycles. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring are potential hydrogen bond acceptors. Variations in which atoms are involved in hydrogen bonding can lead to different supramolecular synthons and, consequently, different crystal packs.

Computational studies on related imidazo[1,2-a]pyrimidine derivatives often employ methods like Density Functional Theory (DFT) to explore molecular geometries and electronic properties, which can help predict stable conformers. nih.govacs.org Experimental techniques such as single-crystal X-ray diffraction are essential for definitively determining the crystal structure and identifying polymorphs. Spectroscopic methods like FT-IR and solid-state NMR can also be used to distinguish between different polymorphic forms.

While specific data tables on the polymorphs of this compound are not available, the following table presents crystallographic data for a related 7-methyl-substituted heterocyclic compound to illustrate the type of data obtained in such structural studies.

Table 1: Crystallographic Data for (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol nih.gov

ParameterValue
Chemical FormulaC₂₁H₁₇N₃O
Molecular Weight327.38
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.295 (3)
b (Å)9.587 (2)
c (Å)14.977 (4)
β (°)101.548 (1)
Volume (ų)1729.6 (7)
Z4
Temperature (K)296

Further dedicated studies, involving systematic crystallization experiments under various conditions and characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), would be necessary to fully investigate the conformational variations and potential polymorphism of this compound.

Computational and Theoretical Investigations of 7 Methylimidazo 1,2 a Pyrimidin 2 Yl Acetic Acid

Quantum Chemical Calculationsnih.govacs.org

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. nih.gov Methods based on Density Functional Theory (DFT) are particularly valuable for determining optimized molecular structures and identifying reactive sites within chemical systems. nih.govacs.org The insights gained from these calculations help to establish a relationship between a molecule's structure and its biological activity, which is largely influenced by electron density, steric effects, and orbital characteristics. nih.gov

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, which calculates the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, these calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govsemanticscholar.orgacs.org This level of theory has been shown to accurately predict the molecular properties of organic compounds. nih.gov The optimization process yields key geometrical parameters, such as bond lengths and angles, which are crucial for understanding the molecule's structural stability.

Table 1: Predicted Geometrical Parameters for (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic Acid (Illustrative)
ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.39 Å
N1-C7a~1.38 Å
C5-N4~1.33 Å
C7-C8 (Methyl)~1.51 Å
C2-C9 (Acetic)~1.50 Å
C9-O1 (Carbonyl)~1.22 Å
Bond AngleN1-C2-C3~110.5°
C5-N4-C3a~117.0°
C2-C9-C10~112.0°
Dihedral AngleN1-C7a-C7-C6~179.9°

Note: These are representative values based on DFT calculations of similar heterocyclic structures. Actual values would require specific calculation for the title compound.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic charge mobility and chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilicity, while the LUMO indicates the ability to accept electrons, reflecting its electrophilicity. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller energy gap suggests that less energy is required to excite an electron, indicating higher chemical reactivity and lower kinetic stability. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior. nih.gov

Table 2: FMO Energies and Global Reactivity Descriptors (Illustrative)
ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO--1.85
Energy GapΔEELUMO - EHOMO4.35
Absolute Hardnessη(ELUMO - EHOMO) / 22.175
Absolute Softnessσ1 / η0.460
Absolute Electronegativityχ-(EHOMO + ELUMO) / 24.025
Electrophilicity Indexωχ² / (2η)3.72

Note: Values are illustrative, based on calculations for related imidazo[1,2-a]pyrimidine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks, as well as predicting intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor, indicating sites for nucleophilic attack, and are usually located around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the MEP would likely show significant negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, highlighting these as key sites for interaction.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ). nih.govacs.org QTAIM partitions a molecule into distinct atomic basins and identifies critical points in the electron density field where the gradient is zero. A Bond Critical Point (BCP) located between two nuclei signifies the presence of a chemical bond. nih.gov

The nature of the interaction at a BCP is characterized by analyzing the Laplacian of the electron density (∇²ρ) and the local energy densities. A negative value of ∇²ρ indicates a concentration of charge, characteristic of a shared interaction (covalent bond). A positive ∇²ρ suggests charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. nih.gov This analysis provides a detailed picture of the bonding network within the molecule.

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. nih.gov The method plots the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. nih.gov

This generates a 2D scatter plot where distinct spikes at low-density, low-gradient regions signify non-covalent interactions. These interactions can be mapped onto the 3D molecular structure as isosurfaces, which are color-coded to differentiate the interaction type:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, characteristic of van der Waals forces.

Red: Strong, repulsive interactions (steric clashes), often found within rings. nih.gov

For this compound, RDG analysis would be expected to reveal intramolecular hydrogen bonding involving the acetic acid group, as well as van der Waals interactions across the fused ring system.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.commdpi.com It has become an indispensable tool in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.comsemanticscholar.org

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been docked against various biological targets to explore their potential as therapeutic agents. nih.govmdpi.commdpi.com For instance, studies have shown that these compounds can exhibit significant binding affinities to microbial enzymes or viral proteins. nih.govmdpi.com In a typical docking study, the ligand is placed in the active site of the target protein, and its conformational flexibility is explored to find the most stable binding pose, which is ranked using a scoring function that estimates the binding free energy (kcal/mol). mdpi.comacs.org The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the active site.

Table 3: Illustrative Molecular Docking Results for an Imidazo[1,2-a]pyrimidine Derivative
Target ProteinLigandBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Fungal CYP51Imidazo[1,2-a]pyrimidine analog-9.43TYR132, HIS377Hydrogen Bond, π-π Stacking
SARS-CoV-2 ACE2Imidazo[1,2-a]pyrimidine analog-9.1GLN24, LYS353Hydrogen Bond
Fungal CYP51Fluconazole (Reference)-5.68TYR132, MET508Hydrogen Bond

Note: Data is based on findings for various imidazo[1,2-a]pyrimidine derivatives from literature sources nih.govmdpi.com and is for illustrative purposes.

Binding Affinity Prediction and Modeling

Molecular docking is a primary computational technique used to predict the binding affinity of a ligand to a protein target. This method models the preferred orientation and interaction energy of a compound within a binding site. Studies on various imidazo[1,2-a]pyrimidine derivatives have demonstrated promising binding affinities against a range of biological targets, suggesting potential therapeutic applications.

For instance, in the context of antiviral research, new imidazo[1,2-a]pyrimidine Schiff base derivatives were evaluated as potential inhibitors of SARS-CoV-2 cell entry. nih.gov Molecular docking simulations predicted that these compounds could bind effectively to key proteins involved in the viral infection process, namely human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The top-scoring compound in this study exhibited a remarkable binding affinity of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein. nih.govresearchgate.net These values are comparable to or better than those of reference inhibitors, indicating a strong potential for these derivatives to act as viral entry inhibitors. nih.govresearchgate.net

Similarly, in the search for new antifungal agents, the binding energies of imidazo[1,2-a]pyrimidine derivatives with the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) have been calculated. beilstein-journals.org This enzyme is crucial for fungal cell membrane integrity. beilstein-journals.org Computational models have shown that these compounds can fit within the active site of CYP51, with predicted binding affinities for some derivatives reaching as high as -8.8 kcal/mol. beilstein-journals.org

Table 1: Predicted Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives for Various Protein Targets
Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Schiff Base DerivativehACE2-9.1 nih.gov
Schiff Base DerivativeSARS-CoV-2 Spike Protein-7.3 nih.gov
Tetrahydroimidazo[1,2-a]pyrimidine CarboxamideFungal CYP51-7.7 to -8.8 beilstein-journals.org

Identification of Predominant Binding Sites

Beyond predicting affinity, computational modeling is crucial for identifying the specific binding sites and key molecular interactions between a ligand and its target protein. Docking studies on imidazo[1,2-a]pyrimidine derivatives have successfully mapped their interactions within the active sites of enzymes like the fungal CYP51. beilstein-journals.org These models reveal how the ligand orients itself and which amino acid residues are critical for binding, providing a roadmap for designing more potent and selective inhibitors.

For example, imidazo[1,2-a]pyrimidines are known to act as ligands for the γ-Aminobutyric acid (GABA) type A receptor benzodiazepine (B76468) binding site. dergipark.org.tr Computational studies help to understand the structure-activity relationships (SAR) that govern their functional selectivity for different receptor subtypes, such as α1 versus α3, which is critical for developing targeted anxiolytics. dergipark.org.trresearchgate.net

Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, anion–π)

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Theoretical studies are essential for characterizing these forces in detail. For the parent compound, imidazo[1,2-a]pyrimidin-2-yl-acetic acid, computational analyses combined with single-crystal X-ray diffraction have provided deep insights into the intermolecular interactions that define its crystal structure. dergipark.org.trresearchgate.net

A key method used in these analyses is Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts. dergipark.org.tr This approach has been used to understand the complete pattern of non-covalent interactions for imidazo[1,2-a]pyrimidin-2-yl-acetic acid. dergipark.org.trresearchgate.net

Furthermore, Density Functional Theory (DFT) calculations are widely employed to study the electronic properties and reactivity of the imidazo[1,2-a]pyrimidine scaffold. nih.govresearchgate.net Techniques such as Molecular Electrostatic Potential (MEP), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are used to identify reactive sites and characterize weak non-covalent interactions, including hydrogen bonding, which are vital for molecular recognition and binding. nih.govresearchgate.net

Mechanistic Studies through Computational Modeling of Reactions

Computational modeling is also a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of the imidazo[1,2-a]pyrimidine core, quantum chemical calculations have been used to postulate the most likely reaction pathways. beilstein-journals.orgnih.gov

In one such study, the mechanism for the formation of the heterocyclic core from the reaction of 2-aminoimidazole with N-substituted maleimides was investigated. beilstein-journals.orgnih.gov By calculating the activation energies and free energy changes for different potential routes, researchers could identify the thermodynamically favorable pathway. beilstein-journals.orgnih.gov The calculations confirmed that the reaction proceeds via a Michael addition followed by a recyclization process. beilstein-journals.orgnih.gov These mechanistic insights are crucial for optimizing reaction conditions and improving the yields of desired products. beilstein-journals.orgnih.gov

Mechanistic Research on Biological Activities of 7 Methylimidazo 1,2 a Pyrimidin 2 Yl Acetic Acid and Its Derivatives

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been a key area of investigation. mdpi.comnih.gov Studies suggest these compounds can interfere with multiple critical pathways in the inflammatory cascade. A number of derivatives have been synthesized and evaluated for their ability to modulate inflammatory mediators, revealing mechanisms that include the inhibition of pro-inflammatory enzymes and the modulation of immune cell functions. nih.govdergipark.org.tr

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a key target for anti-inflammatory drugs. nih.gov Research on imidazo[1,2-a]pyrimidine derivatives has demonstrated their capacity to suppress PGE2 production in cellular models. In studies using murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), certain derivatives were shown to inhibit the generation of inflammatory mediators. nih.gov Specifically, compounds designated as IP-4 and IP-6 moderately reduced the production of PGE2. nih.gov This effect is likely linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. nih.govresearchgate.net The ability of this class of compounds to decrease PGE2 formation highlights a significant aspect of their anti-inflammatory mechanism. researchgate.net

Table 1: Effect of Imidazo[1,2-a]pyrimidine Derivatives on PGE2 and Nitrite Production in LPS-Stimulated Macrophages

CompoundEffect on Nitrite ProductionEffect on PGE2 GenerationSource
IP-4InhibitionModerate Reduction nih.gov
IP-6InhibitionModerate Reduction nih.gov

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory and pathological conditions. nih.govresearchgate.net Since the dimerization of iNOS monomers is essential for its enzymatic activity, this process has become an attractive target for therapeutic inhibitors. nih.govresearchgate.net

Detailed mechanistic studies on a pyrimidine (B1678525) imidazole (B134444) derivative (PID) have revealed a dual mechanism of iNOS inhibition. nih.govresearchgate.net This compound can bind to both the active iNOS dimer and the inactive monomer. researchgate.net

Inhibition of Dimerization: PID binds to nascent iNOS monomers within cells, preventing their post-translational assembly into active dimers. researchgate.net

Monomerization of Active Dimers: The derivative also binds to already-formed active iNOS dimers, causing their irreversible dissociation into inactive monomers. nih.govresearchgate.net

Kinetic studies have elucidated that the affinity of PID for the iNOS monomer is approximately 11 times higher than for the dimer, establishing it as a versatile and effective physiological inhibitor of iNOS activity. researchgate.net This unique ability to target both the formation and function of the enzyme represents a sophisticated mechanism for controlling excessive NO production during inflammatory responses. nih.gov

Beyond enzymatic inhibition, imidazo[1,2-a]pyrimidine derivatives exert immunomodulatory effects by directly influencing the function of immune cells such as neutrophils. A study evaluating a series of six derivatives (IP-1 to IP-6) found that all tested compounds significantly inhibited the degranulation of human neutrophils, a key process in the inflammatory response where cytotoxic and degradative enzymes are released. nih.gov The inhibition of elastase and myeloperoxidase release was observed with IC50 values in the micromolar range. nih.gov Furthermore, some of these derivatives, namely IP-1, IP-2, and IP-5, also demonstrated an ability to decrease superoxide (B77818) generation, which is a critical function of neutrophils for killing pathogens but can also cause tissue damage if unregulated. nih.gov

Table 2: Immunomodulatory Effects of Imidazo[1,2-a]pyrimidine Derivatives on Human Neutrophil Functions

CompoundInhibition of Elastase Release (IC50, µM)Inhibition of Myeloperoxidase Release (IC50, µM)Effect on Superoxide GenerationSource
IP-115.217.0Inhibition nih.gov
IP-22.52.1Inhibition nih.gov
IP-314.019.0No Effect nih.gov
IP-45.86.2No Effect nih.gov
IP-51.11.5Inhibition nih.gov
IP-61.21.0No Effect nih.gov

Antimicrobial Research: Elucidating Mechanisms

The structural similarity of the imidazo[1,2-a]pyrimidine core to purines suggests its potential to interfere with microbial biological processes, leading to significant interest in its antimicrobial properties. mdpi.com A range of derivatives has been synthesized and tested against various pathogenic bacteria and fungi, with many compounds exhibiting promising activity. mdpi.comnih.govnih.gov

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of (E)-N'-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were evaluated. nih.gov Certain compounds from this series, particularly 8d, 8e, and 8f, exhibited excellent activity against Escherichia coli and Staphylococcus aureus, with zones of inhibition ranging from 30–33 mm. nih.gov These compounds also showed strong activity against Pseudomonas aeruginosa and Streptococcus pyogenes. nih.gov Other research has confirmed the broad-spectrum potential of this chemical class, with various substituted imidazo[1,2-a]pyrimidines showing inhibitory effects against these and other strains. mdpi.comnih.gov The presence and position of substituents on the core structure appear to play a critical role in determining the potency and spectrum of antibacterial action. mdpi.comdergipark.org.tr

Table 3: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound SeriesBacterial StrainMeasurementResultSource
Carbohydrazide Derivatives (8d, 8e, 8f)Escherichia coli (Gram-negative)Zone of Inhibition30-33 mm nih.gov
Staphylococcus aureus (Gram-positive)Zone of Inhibition30-33 mm nih.gov
Pseudomonas aeruginosa (Gram-negative)Zone of Inhibition22-25 mm nih.gov
Streptococcus pyogenes (Gram-positive)Zone of Inhibition22-25 mm nih.gov
5-n-Octylaminoimidazo[1,2-a]pyrimidineMultiple StrainsGeneral ActivitySignificant nih.gov

The antifungal potential of imidazo[1,2-a]pyrimidine derivatives is an area of active investigation, with a particular focus on activity against Candida albicans, a common opportunistic fungal pathogen. researchgate.netnih.gov The mechanism of action for many antifungal agents, particularly those in the azole class, involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Molecular docking studies with imidazo[1,2-a]pyrimidine derivatives suggest that they may also target the CYP51 enzyme, indicating a similar mechanism of action to clinically used azole antifungals. researchgate.netnih.gov In vitro testing has confirmed that certain derivatives exhibit significant activity against C. albicans. nih.govscirp.org Additionally, studies have reported activity for this class of compounds against other fungal species, including those from the genera Epidermophyton, Microsporum, and Trichophyton. nih.gov

Table 4: Antifungal Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound Class/DerivativeFungal StrainProposed MechanismSource
Novel Imidazo[1,2-a]pyrimidinesCandida albicansInhibition of CYP51 enzyme researchgate.netnih.gov
5-n-Octylaminoimidazo[1,2-a]pyrimidineCandida albicans, Epidermophyton sp., Microsporum sp., Trichophyton sp.Not specified nih.gov

Antiviral Research: Mechanisms of Viral Inhibition

Derivatives of the imidazo[1,2-a]pyrimidine nucleus have demonstrated notable antiviral properties, with research focusing on their ability to interfere with critical stages of the viral life cycle, including cell entry and replication. nih.govnih.gov

The entry of SARS-CoV-2 into host cells is a critical first step for infection, primarily mediated by the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. researchgate.netnih.gov A key antiviral strategy for imidazo[1,2-a]pyrimidine derivatives has been the disruption of this interaction. researchgate.netnih.gov

Computational and molecular docking studies have been instrumental in elucidating this mechanism. nih.gov Research has shown that certain imidazo[1,2-a]pyrimidine Schiff base derivatives can act as dual inhibitors, targeting both the hACE2 receptor and the spike protein. researchgate.net This dual-inhibition is thought to effectively prevent the virus from attaching to and entering human cells. nih.gov The binding affinity of these compounds to the viral targets is a key indicator of their potential efficacy. researchgate.netnih.gov In one study, the top-scoring derivative demonstrated a remarkable binding affinity, suggesting strong inhibitory potential. researchgate.netnih.gov These findings indicate that the synthesized compounds may serve as effective entrance inhibitors for preventing SARS-CoV-2 infection. nih.gov

Table 1: Molecular Docking Binding Affinities of an Imidazo[1,2-a]pyrimidine Derivative Against SARS-CoV-2 Targets
Target ProteinBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
hACE2-9.1Angiotensin II-9.2
Spike Protein-7.3Cannabidiolic Acid (CBDA)-5.7

Beyond preventing viral entry, imidazo[1,2-a]pyrimidine derivatives and related compounds have been investigated for their ability to inhibit viral replication by targeting essential viral enzymes. nih.govnih.gov The core structure is seen as a promising scaffold for developing agents against various viruses, including HIV and Hepatitis C. nih.gov

One primary mechanism of action is the inhibition of viral polymerases, which are crucial for replicating the viral genome. For instance, 7-deaza-2'-C-methyladenosine (7DMA), a related nucleoside analog, acts as an inhibitor of viral RNA-dependent RNA polymerases. nih.gov Its 5'-triphosphate metabolite directly interferes with the polymerase activity of viruses like the Zika virus. nih.gov Another targeted enzyme is HIV-1 integrase, which is essential for integrating the viral genetic material into the host cell's DNA. Specific fused pyrimidine derivatives have shown potential in treating HIV-1 infections by inhibiting this enzyme. researchgate.net

Neurological Activity Research: Exploring Modulatory Mechanisms

The imidazo[1,2-a]pyrimidine framework is a core component of several commercially available compounds with neurological activity, including divaplon, fasiplon, and taniplon, which have been studied for their anxiolytic and anticonvulsant properties. beilstein-journals.org

Several derivatives of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanone have demonstrated potential as non-sedative anxiolytics. nih.gov Research has focused on optimizing their activity through extensive synthesis and screening. Certain compounds were found to be equipotent with the established anxiolytic chlordiazepoxide in animal models predictive of anxiolytic effects. nih.gov A significant advantage observed in these studies was the reduction of common side effects associated with benzodiazepines, such as muscle relaxation and sedation. nih.gov The mechanism for these anxiolytic effects is linked to their interaction with GABA(A) receptors, specifically showing functional selectivity for the α2 and α3 subtypes, which are believed to mediate anxiolysis with minimal sedation. nih.gov

Table 2: Anxiolytic Profile of Select (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones
CompoundAnxiolytic PotencyObserved Side Effects
7eEquipotent with chlordiazepoxideReduced anticonvulsant activity, little to no muscle relaxation, negligible sedation. nih.gov
8bEquipotent with chlordiazepoxideReduced anticonvulsant activity, little to no muscle relaxation, negligible sedation. nih.gov
8hEquipotent with chlordiazepoxideReduced anticonvulsant activity, little to no muscle relaxation, negligible sedation. nih.gov
8jEquipotent with chlordiazepoxideReduced anticonvulsant activity, little to no muscle relaxation, negligible sedation. nih.gov
8kEquipotent with chlordiazepoxideReduced anticonvulsant activity, little to no muscle relaxation, negligible sedation. nih.gov

The anticonvulsant activity of this class of compounds has been linked to their ability to modulate excitatory neurotransmission. nih.gov One area of investigation involves the over-stimulation of excitatory amino acid receptors like the glutamate (B1630785) AMPA receptor, which is associated with neurodegenerative disorders. nih.gov A series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic (acetic) acid derivatives have shown potent, long-lasting anticonvulsant activity. nih.gov The mechanism identified for this effect is potent competitive antagonism at the ionotropic AMPA receptor. nih.gov This demonstrates a cellular target distinct from the GABAergic system, highlighting the diverse neurological mechanisms of this chemical family.

The primary mechanism for the anxiolytic and some anticonvulsant effects of imidazo[1,2-a]pyrimidines is their action as ligands at the benzodiazepine (B76468) binding site of GABA(A) receptors. researchgate.netnih.gov These receptors are ligand-gated chloride channels and are the major inhibitory neurotransmitter receptors in the brain. researchgate.net

A key finding is the functional selectivity that these compounds can exhibit. Structure-activity relationship (SAR) studies have been conducted to optimize selectivity for specific GABA(A) receptor subtypes. nih.gov Certain derivatives have been identified as high-affinity agonists with functional selectivity for the GABA(A) α2 and α3 subtypes over the α1 subtype. nih.govnih.gov This selectivity is significant because the α1 subtype is primarily associated with sedation, while the α2 and α3 subtypes are linked to anxiolytic effects. nih.gov This allows for the development of compounds with anxiolytic properties but minimal sedative side effects. nih.gov

Enzyme Modulation and Inhibition Studies

Derivatives based on the imidazo[1,2-a]pyrimidine and related imidazo-fused heterocyclic structures have been extensively studied for their ability to modulate and inhibit critical enzymes involved in disease pathology.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease. AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. As Alzheimer's disease progresses, AChE activity tends to decrease while BChE activity can remain stable or increase, making both enzymes viable targets.

Several studies have synthesized and evaluated imidazo[1,2-a]pyridine (B132010) and related heterocyclic derivatives as potent cholinesterase inhibitors. For instance, a series of benzimidazole-based thiazole (B1198619) derivatives demonstrated significant inhibitory potential against both AChE and BChE, with some analogues showing greater potency than the standard drug Donepezil. One study on 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds reported potent AChE inhibitory activity, with IC50 values in the nanomolar range (40–50 nM). Another series of imidazo[1,2-a]pyrazin-8(7H)-one derivatives also showed promise, with the lead compound exhibiting an IC50 value of 0.47 µM for AChE and displaying over 23-fold selectivity for AChE over BChE. Molecular docking studies suggest these inhibitors can bind to both the catalytic active site and the peripheral anionic site of the AChE enzyme.

Table 1: Cholinesterase Inhibition by Imidazo-Fused Heterocyclic Derivatives

Compound SeriesTarget EnzymeReported IC50 ValueReference
3-nitro-6-amino-imidazo[1,2-b]pyridazines (e.g., 5c, 5h)AChE40–50 nM
Imidazo[1,2-a]pyrazin-8(7H)-one derivative (14r)AChE0.47 µM
Imidazo[1,2-a]pyrazin-8(7H)-one derivative (14r)BChE11.02 µM
Benzimidazole-based thiazoles (Analogues 1-24)AChE0.10 to 11.10 µM
Benzimidazole-based thiazoles (Analogues 1-24)BChE0.20 to 14.20 µM
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine (4l)AChE0.11 µM
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine (4l)BChE3.4 µM

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell metabolism, growth, and survival. Its deregulation is a common feature in various human cancers, making it a key target for anticancer drug development. Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy as it can circumvent the feedback mechanisms that often limit the efficacy of agents that only target mTOR.

Imidazo[1,2-a]pyridine-based compounds have been identified as potent dual inhibitors of the PI3K/mTOR pathway. These compounds have shown the ability to suppress the phosphorylation of downstream effectors of both PI3K and mTOR. For example, the dual PI3K/mTOR inhibitor NVP-BEZ235 has been shown to profoundly decrease the secretion of cytokines such as IL-6 and IL-10, which are essential for the growth of certain lymphomas. This dual inhibition affects both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of the pathway. The mTORC1 complex regulates protein synthesis, while mTORC2 is involved in the full activation of Akt kinase. Studies have shown that imidazo[1,2-a]pyridine derivatives can exhibit potent antiproliferative effects against various cancer cell lines by effectively inhibiting this critical signaling cascade.

Anti-Proliferative and Anticancer Mechanism Investigations in Cell Lines

The anti-proliferative activity of compounds with an imidazo[1,2-a]pyrimidine or similar core structure has been demonstrated across a variety of cancer cell lines, with research focusing on elucidating the underlying molecular mechanisms.

Derivatives of imidazo[1,2-a]pyridine have shown significant anti-proliferative activity against human breast cancer cell lines, including MCF-7 and HCC1937. Several studies have reported IC50 values in the low micromolar range for these compounds. For example, a series of 2-arylimidazo[1,2-a]pyridinyl-3-amines showed potent anticancer activity, with the lead compound exhibiting IC50 values between 1 and 5.5 μM against a panel of cancer cells, including MCF-7. Another study investigating novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6) against the HCC1937 breast cancer cell line reported IC50 values of 45 µM and 47.7 µM, respectively. The anti-proliferative effects are often mediated through the induction of apoptosis and cell cycle arrest.

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives Against Breast Cancer Cell Lines

Compound SeriesCell LineReported IC50 ValueReference
2-arylimidazo[1,2-a]pyridinyl-3-amine (4h)MCF-71 to 5.5 µM
Imidazo[1,2-a]pyridine (IP-5)HCC193745 µM
Imidazo[1,2-a]pyridine (IP-6)HCC193747.7 µM
Imidazo[1,2-a]pyridine (IP-7)HCC193779.6 µM

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. Research has explored the efficacy of various compounds against NSCLC cell lines, such as A549. In vitro studies with N-alkyl-nitroimidazoles demonstrated that these compounds were cytotoxic to A549 human lung carcinoma cells. Another study on the crude extract of Artemesia judaica showed potent cytotoxic activity against the A549 lung cancer cell line with an IC50 of 14.2 μg/mL. This activity was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. Furthermore, an in vivo study using a xenograft model demonstrated that the extract significantly reduced solid tumor mass, achieving a tumor inhibition ratio of 54%, highlighting the potential for compounds active in vitro to translate to in vivo efficacy.

The antiproliferative effects of imidazo[1,2-a]pyridine derivatives are linked to their ability to modulate several key cellular targets and pathways. A primary mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer. Inhibition of this pathway disrupts signals that promote cell growth and survival.

Furthermore, these compounds have been shown to induce cell cycle arrest. Western blot analysis of treated cancer cells revealed increased levels of tumor suppressor proteins p53 and p21, which are critical regulators of the cell cycle. This leads to an arrest in the G1/S or G2/M phase of the cell cycle.

Induction of apoptosis, or programmed cell death, is another key mechanism. Studies have shown that treatment with these compounds leads to an increase in the activity of caspases, such as caspase-7 and caspase-8, and cleavage of PARP, which are hallmarks of the extrinsic apoptosis pathway. The anticancer potential of some derivatives has also been positively correlated with the expression of functional p53. For some derivatives, selective inhibition of topoisomerase IIα has been identified as a mechanism, leading to DNA damage and subsequent cell death.

Structure Activity Relationship Sar Studies of 7 Methylimidazo 1,2 a Pyrimidin 2 Yl Acetic Acid Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid derivatives are highly sensitive to structural alterations. Researchers have explored modifications at three main regions: the core imidazopyrimidine scaffold, the acetic acid side chain at the 2-position, and substituents on the heterocyclic ring system. acs.org

The bicyclic imidazo[1,2-a]pyrimidine (B1208166) core is a crucial structural motif, and its integrity is often vital for biological activity. nih.gov SAR studies have shown that even minor alterations to this scaffold can lead to significant changes in potency.

For instance, in a series of related imidazo[1,2-a]pyrimidine inhibitors of iNOS dimerization, replacing a central pyrrolidine (B122466) group with a cyclopentene (B43876) moiety resulted in a 10-fold decrease in potency. nih.gov Further extending the ring to a cyclohexene (B86901) group led to a twofold increase in potency compared to the cyclopentene analog, but the saturated cyclohexane (B81311) versions were over 10-fold less potent. nih.gov This suggests that the geometry and electronic nature of the ring fused to the core are critical.

In other studies targeting influenza A viruses, modifications to the core of a lead imidazo[1,2-a]pyrimidine scaffold did not enhance potency. acs.org Specifically, replacing the imidazo[1,2-a]pyrimidine core with an imidazo[1,2-a]pyridine (B132010) scaffold resulted in a seven-fold loss of potency, indicating that the number and position of nitrogen atoms within the core are essential for the desired biological activity. acs.org

Table 1: Impact of Scaffold Modification on Biological Activity
Original Scaffold/MoietyModified Scaffold/MoietyEffect on PotencyReference
Imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyridine7-fold decrease acs.org
Pyrrolidine (central group)Cyclopentene10-fold decrease nih.gov
Cyclopentene (central group)Cyclohexene2-fold increase nih.gov
Cyclohexene (central group)Cyclohexane (cis/trans)>10-fold decrease nih.gov

The acetic acid moiety at the 2-position is a defining feature of the parent compound and plays a critical role in its activity, a principle that holds true for many arylalkanoic acids. pharmacy180.com

The Carboxyl Group: The carboxylic acid (-COOH) group is often essential for activity, acting as a key binding group or influencing the molecule's physicochemical properties. SAR studies on analogous indole (B1671886) acetic acid derivatives show that replacing the carboxyl group with other acidic functionalities, such as a tetrazole or sulfonamide, typically decreases biological activity. pharmacy180.comyoutube.com

Chain Length: The distance between the acidic center and the heterocyclic scaffold is critical. For arylalkanoic acids in general, activity is highest when the acidic group is separated from the aromatic ring by a single carbon atom, as in an acetic acid side chain. pharmacy180.com Increasing this distance to two or three carbons (propionic or butyric acid derivatives) generally diminishes activity. pharmacy180.com

Derivatives: Conversion of the carboxylic acid to its corresponding amide or ester analogues typically results in inactive compounds. youtube.com This highlights the necessity of the acidic proton for the compound's mechanism of action. However, such derivatives can sometimes be employed as prodrugs, which are metabolized back to the active carboxylic acid in vivo.

Table 2: Effect of Acetic Acid Side Chain Modifications
ModificationGeneral Effect on ActivityReference
Replacement of -COOH with other acidic groups (e.g., tetrazole)Decrease pharmacy180.comyoutube.com
Conversion of -COOH to amide (-CONH2)Inactivation youtube.com
Increasing chain length (e.g., propionic acid)Decrease pharmacy180.com
Substitution on the α-carbon (e.g., methyl group)Enhancement (in many arylalkanoic acids) pharmacy180.com

The biological activity of imidazo[1,2-a]pyrimidine derivatives is profoundly influenced by the steric and electronic properties of substituents on the scaffold. nih.gov The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its size can dictate the molecule's interaction with its biological target. nih.gov

In studies of various imidazo[1,2-a]pyrimidine derivatives, it has been observed that substituents on appended phenyl rings are a determining factor of biological activity. dergipark.org.tr For example, in a series of antibacterial agents, derivatives with halogenated substituents (e.g., -F, -Cl, -Br) on an attached phenyl ring were found to be more active against Gram-positive bacteria. mdpi.com This suggests that electron-withdrawing groups can enhance potency.

Further investigation into the electronic properties of related heterocyclic systems confirmed these findings. nih.gov The introduction of electron-withdrawing groups like halogens tends to increase the chemical stability of the compound. nih.gov Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can enhance reactivity and, in some cases, improve binding affinity to specific bacterial targets. nih.gov

Steric factors also play a crucial role. For example, replacing a smaller cyclohexenyl group with a bulkier phenyl ring was well-tolerated in a series of iNOS inhibitors, resulting in comparable activity. nih.gov However, the relative stereochemistry of substituents can be critical; in the same study, the cis and trans isomers of a cyclopentyl derivative showed only a twofold difference in potency, indicating that in some cases, the scaffold can accommodate different spatial arrangements. nih.gov

Rational Design Principles Based on SAR Insights

The collective findings from SAR studies provide a set of rational design principles for developing novel and more effective this compound derivatives. These insights guide medicinal chemists in making targeted modifications to optimize biological activity. rsc.org

Key design principles include:

Preservation of the Core Scaffold: The imidazo[1,2-a]pyrimidine nucleus should generally be conserved, as modifications such as removing a nitrogen atom can lead to a significant loss of potency. acs.org

Retention of the Acetic Acid Moiety: The acetic acid side chain at the 2-position is a critical pharmacophoric feature. The carboxylic acid group should be maintained, and the one-carbon linker between it and the heterocyclic ring is optimal for activity. pharmacy180.com

Strategic Substitution: The introduction of specific substituents can fine-tune the electronic and steric profile of the molecule to enhance potency and selectivity. Electron-withdrawing groups, particularly halogens, on appended aryl rings are often beneficial for enhancing activity against certain targets. nih.govmdpi.com

Conformational Control: For derivatives with additional ring systems, maintaining a specific degree of planarity or rigidity can be important. As seen with iNOS inhibitors, unsaturated or aromatic rings are sometimes favored over their saturated, more flexible counterparts. nih.gov

By adhering to these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop derivatives with improved therapeutic profiles.

Exploration of Diverse Research Applications of Imidazopyrimidine Derivatives

Utility as Chemical Probes and Ligands in Biological Systems

Derivatives of imidazo[1,2-a]pyrimidine (B1208166) are of substantial interest to biological chemists due to their broad spectrum of biological and pharmacological activities. nih.gov These compounds are recognized as synthetic bioisosteres of purine (B94841) bases, which provides them a unique advantage in the design of new biologically active molecules. beilstein-journals.org Their diverse activities include anti-cancer, anti-viral, anti-microbial, anti-fungal, and anti-inflammatory properties. nih.gov

The versatility of the imidazo[1,2-a]pyrimidine core has led to its incorporation into numerous preclinical drug candidates. nih.gov For instance, certain derivatives have been investigated for their potential as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein, aiming to block the cellular entry of SARS-CoV-2. nih.gov Molecular docking studies have shown that some of these compounds exhibit remarkable binding affinity to these protein targets. nih.gov

Furthermore, imidazo[1,2-a]pyrimidines have been identified as ligands for the γ-Aminobutyric acid (GABA) type A receptors, specifically at the benzodiazepine (B76468) binding site. dergipark.org.trresearchgate.net This interaction is crucial as GABA is the primary inhibitory neurotransmitter in the central nervous system. dergipark.org.trresearchgate.net The functional selectivity of these ligands for different α subtypes of the GABAA receptor highlights their potential for developing targeted therapeutics. dergipark.org.trresearchgate.net The structural framework of these compounds allows for modifications that can influence their binding affinity and efficacy, making them valuable tools for probing the structure and function of these important receptors. dergipark.org.tr

Investigations in Materials Science and Photophysical Applications (e.g., OLEDs)

While the imidazo[1,2-a]pyrimidine scaffold is extensively studied for its biological activities, its application in materials science, particularly in photophysical applications such as Organic Light Emitting Diodes (OLEDs), is an emerging area of research. A related class of compounds, imidazo[1,2-a]pyridines, has been noted for its utility in material science due to its intrinsic structural characteristics. rsc.org The photophysical properties of imidazo[1,2-a]pyrimidine derivatives are being explored, with some compounds being recognized as organic fluorophores. beilstein-journals.org The investigation into their electronic spectra and computational studies, such as Density Functional Theory (DFT) calculations, provides insights into their potential for optoelectronic applications. nih.gov

Research into Corrosion Inhibition Properties

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant promise as corrosion inhibitors, particularly for mild steel in acidic environments. frontiersin.orgnih.gov The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that inhibits the electrochemical reactions responsible for corrosion. nih.gov The presence of heteroatoms (nitrogen) and π-electrons in the fused ring system facilitates this adsorption process. nih.gov

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. frontiersin.org Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate their performance. frontiersin.orgnih.govrsc.org Potentiodynamic polarization studies indicate that these derivatives often act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. frontiersin.org

The adsorption of imidazo[1,2-a]pyrimidine derivatives on the mild steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal. frontiersin.orgrsc.org The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated to understand the nature of the interaction between the inhibitor and the metal surface. rsc.org

Below is a table summarizing the corrosion inhibition performance of selected imidazo[1,2-a]pyrimidine derivatives on mild steel in a 1 M HCl solution.

CompoundConcentration (M)Inhibition Efficiency (%)Adsorption Isotherm
IPY 110⁻³94.22Langmuir
IPY 210⁻³96.10Langmuir
DPIP10⁻⁴90.5Langmuir
OPIP10⁻⁴91.9Langmuir

Data sourced from multiple studies. frontiersin.orgnih.govrsc.org

Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have further elucidated the relationship between the molecular structure of these inhibitors and their anti-corrosion performance, showing good correlation with experimental observations. frontiersin.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The advancement of research into (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid and its derivatives is contingent on the availability of efficient and sustainable synthetic routes. While classical methods, such as the Chichibabin reaction, provide a foundational approach for constructing the imidazo[1,2-a]pyrimidine (B1208166) core, future research should prioritize the development of more innovative and greener synthetic strategies. nih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for various imidazo[1,2-a]pyrimidine derivatives. mdpi.com Future studies could focus on optimizing microwave-assisted protocols for the synthesis of the title compound, potentially leading to more rapid and energy-efficient production.

Green Catalysis: Investigating the use of environmentally benign catalysts, such as basic alumina (B75360) (Al₂O₃), could offer a sustainable alternative to traditional methods that may rely on hazardous reagents. mdpi.com The development of recyclable nanocatalysts also presents a promising avenue for eco-friendly synthesis. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would streamline the synthetic process by combining several steps, thereby reducing waste, time, and resource consumption. researchgate.netresearchgate.net An MCR approach for this compound would represent a significant improvement in synthetic efficiency.

Aqueous Media Synthesis: Exploring water as a solvent for the synthesis aligns with the principles of green chemistry by avoiding volatile and often toxic organic solvents. researchgate.netiosrjournals.org Developing a water-based synthetic route would enhance the safety and environmental profile of the compound's production. iosrjournals.org

Advanced Mechanistic Characterization of Biological Interactions

The imidazo[1,2-a]pyrimidine scaffold is known for a wide spectrum of biological activities. nih.govbeilstein-journals.org However, for this compound specifically, a deep understanding of its molecular mechanisms of action is largely uncharted territory. Future research should aim to move beyond preliminary screening and delve into the precise biological interactions that underpin its potential therapeutic effects.

Prospective research endeavors should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which the compound interacts.

Enzyme Kinetics and Inhibition Studies: For identified enzyme targets, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and to quantify the compound's potency. mdpi.com

Structural Biology: Co-crystallization of the compound with its biological target to solve the three-dimensional structure via X-ray crystallography. This would provide atomic-level insights into the binding mode and the key intermolecular interactions, guiding further optimization.

Cellular Pathway Analysis: Investigating how the compound modulates specific signaling pathways within cells. This could involve studying its effects on gene expression, protein phosphorylation, and other downstream cellular events to build a comprehensive picture of its biological activity. researchgate.net

Computational Design of Enhanced Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.netnih.gov For this compound, leveraging these in silico methods can accelerate the design and discovery of new derivatives with enhanced properties.

Future computational research should focus on:

Molecular Docking and Virtual Screening: Using the crystal structures of known biological targets, molecular docking can predict the binding affinity and orientation of novel derivatives of this compound. nih.govnih.govmdpi.com This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis.

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to analyze the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) of the compound and its analogues. nih.govnih.gov These calculations can provide insights into the molecule's reactivity and its potential for non-covalent interactions.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.govnih.gov This early-stage assessment helps in identifying candidates with favorable pharmacokinetic profiles and reduces the likelihood of late-stage failures in drug development.

Computational MethodApplication in Future ResearchPotential Outcome
Molecular DockingPredicting binding modes with therapeutic targets (e.g., kinases, viral proteins). nih.govIdentification of derivatives with higher binding affinity and selectivity.
DFT CalculationsAnalyzing electronic properties and reactivity. nih.govUnderstanding structure-activity relationships to guide chemical modifications.
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles. nih.govPrioritization of derivatives with better drug-like properties.

Exploration of New Application Domains in Chemical Research

While the primary focus for imidazo[1,2-a]pyrimidines has been on their pharmacological applications, the unique chemical and physical properties of the scaffold suggest potential utility in other areas of chemical research. A significant avenue for future investigation is to explore these non-medicinal applications for this compound and its derivatives.

Unexplored domains include:

Materials Science: Some imidazo[1,2-a]pyrimidine derivatives have been noted for their fluorescent properties. nih.gov Research could be directed towards synthesizing derivatives of this compound that could function as organic fluorophores for applications in bio-imaging, chemical sensing, or as components in organic light-emitting diodes (OLEDs).

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. The imidazo[1,2-a]pyrimidine nucleus has been investigated for this purpose, and future work could assess the efficacy of the title compound and its derivatives in protecting metallic surfaces from corrosion. dergipark.org.trresearchgate.net

Electrochemical Applications: Certain imidazo[1,2-a]pyrimidine compounds have found use as additives in electrochemical plating processes. nih.gov The potential for this compound to influence electrochemical reactions or serve as a ligand in the synthesis of novel coordination complexes for catalysis is a rich area for exploration.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, expanding its utility beyond its current scope and paving the way for new discoveries in both medicine and materials science.

Q & A

Basic: How can researchers optimize the synthesis of (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid to improve yield and purity?

Answer:

  • Stepwise Reaction Optimization : Start with intermediates like 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide. Use dimethylacetamide dimethyl acetal for cyclization at 110°C, followed by hydroxylamine hydrochloride in dioxane/acetic acid to form oxadiazole derivatives .
  • Catalytic Conditions : Glacial acetic acid as a catalyst enhances Schiff base formation with amines, achieving high yields (e.g., >85%) under ambient conditions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate pure product .

Advanced: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, the acetic acid moiety typically appears as a singlet at δ 3.8–4.2 ppm (¹H) and δ 170–175 ppm (¹³C) .
    • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 206.1) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen bonding between the acetic acid group and pyrimidine nitrogen can stabilize crystal packing .

Basic: How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological assays?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity ≥95% (area under the curve) is standard for in vitro studies .
  • Elemental Analysis : Acceptable tolerances are ±0.4% for C, H, N (e.g., calculated C 56.40%, found 56.27%) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid dust/aerosol inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

Advanced: How can researchers investigate the compound’s biological activity, such as enzyme inhibition?

Answer:

  • In Vitro Assays : Test phosphodiesterase inhibition using fluorescent substrates (e.g., 3′,5′-cGMP) and measure IC₅₀ values via dose-response curves .
  • Computational Docking : Use AutoDock Vina to model interactions with targets like ENR enzymes. Validate binding poses with molecular dynamics simulations .

Advanced: What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • ADMET Prediction : Use SwissADME to estimate logP (~1.2), bioavailability (≥0.55), and blood-brain barrier permeability .

Advanced: How should researchers address contradictory data in toxicity studies for this compound?

Answer:

  • Tiered Testing : Conduct acute toxicity (OECD 423) and Ames tests first. If results conflict (e.g., oral LD₅₀ varies), validate via in vitro hepatocyte assays (e.g., CYP450 inhibition) .
  • Contextual Analysis : Consider impurities (e.g., chlorinated byproducts) or solvent residues (e.g., dioxane) as confounding factors .

Basic: What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Exotherm Management : Use jacketed reactors with slow reagent addition (e.g., NaNO₂ in HBr) to control temperature spikes .
  • Byproduct Formation : Monitor for over-chlorination via TLC. Optimize stoichiometry (e.g., 1.2 eq. Cl⁻) to minimize impurities .

Advanced: How can researchers separate and characterize stereoisomers or tautomers of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm configurations via circular dichroism .
  • Tautomer Analysis : Perform ¹H NMR in DMSO-d₆ at varying temperatures. Imidazo-pyrimidine tautomers show distinct NH proton shifts .

Basic: What methods are recommended for evaluating the compound’s stability under varying pH and thermal conditions?

Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (e.g., >200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.